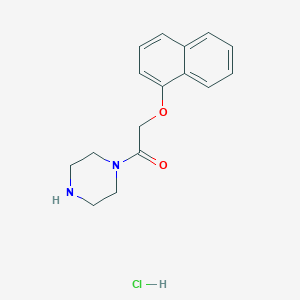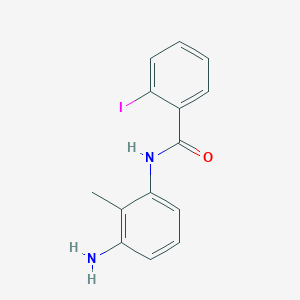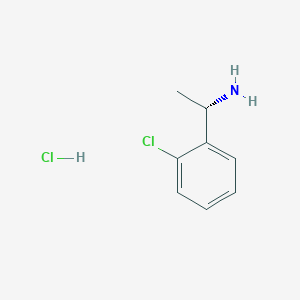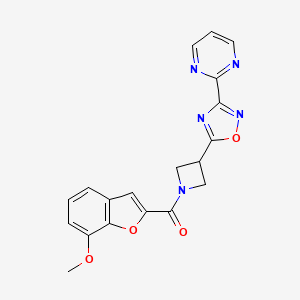![molecular formula C20H20N4O4 B2435514 2-(3,5-dimethoxybenzyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione CAS No. 942011-93-0](/img/structure/B2435514.png)
2-(3,5-dimethoxybenzyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triazines are a class of nitrogen-containing heterocycles. They are well known and continue to be of considerable interest due to their applications in different fields, including the production of herbicides and polymer photostabilisers . Some triazines display important biological properties; for example, certain derivatives are used clinically due to their antitumor properties .
Synthesis Analysis
Several specific synthetic protocols have been developed for the preparation of a range of symmetric and non-symmetric di- and tri-substituted 1,3,5-triazines . These methods often involve sequential nucleophilic substitution of the C-Cl bond by C-O, C-N, and C-S bonds .Molecular Structure Analysis
The molecular structure of triazines can be confirmed by various methods such as IR, NMR, and high-resolution mass spectra, as well as by single crystal X-ray diffraction .Chemical Reactions Analysis
Triazines and tetrazines undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization .Physical and Chemical Properties Analysis
The physical and chemical properties of triazines can vary widely depending on their specific structure and functional groups. For example, some triazines exhibit excellent detonation performance and low mechanical sensitivity .Scientific Research Applications
Synthesis and Antiviral Activity
Compounds within the imidazo[1,2,4]triazine family, such as those studied by Kim et al. (1978), have demonstrated moderate antiviral activity against several viruses at non-toxic dosage levels. This suggests potential research applications of the specific compound for developing antiviral agents, particularly focusing on its structural modifications to enhance efficacy and specificity (Kim et al., 1978).
Chemiluminescence in Analytical Chemistry
Another interesting application comes from the realm of analytical chemistry, where isothiocyanatobenzophthalazine derivatives have been synthesized for use as highly sensitive and selective chemiluminescence derivatization reagents for primary and secondary amines in liquid chromatography (Ishida et al., 1995). By extension, our compound could potentially be modified or utilized in developing novel chemiluminescent probes or reagents, enhancing detection sensitivity in bioanalytical assays.
Antimicrobial and Biological Activity
Research on benzimidazole, benzoxazole, and benzothiazole derivatives demonstrates significant broad-spectrum antimicrobial activity against various bacterial and fungal strains. Such studies highlight the potential of heterocyclic compounds, including imidazo[1,2,4]triazine derivatives, in the development of new antimicrobial agents with high efficacy and lower resistance profiles (Padalkar et al., 2014). Therefore, exploring the specific compound's antimicrobial properties could be a fruitful area of research.
Mechanism of Action
Target of Action
The primary targets of this compound are yet to be identified. Compounds with similar structures, such as 1,2,4-triazines, have been found to display important biological properties . For example, hexamethylmelamine and 2-amino-4-morphlino-s-triazine are used clinically due to their antitumor properties .
Mode of Action
The exact mode of action of this compound is currently unknown. It’s known that 1,2,4-triazine-3,5(2h,4h)-diones can undergo photoinduced arylation or alkylation with hydrazines . This suggests that the compound might interact with its targets through a similar mechanism.
Biochemical Pathways
For instance, some 1,3,5-triazines have been found to inhibit aromatase, an enzyme involved in the biosynthesis of estrogens .
Result of Action
Compounds with similar structures have been found to have various biological activities, including antitumor, antifungal, anticancer, antiviral, antitumor, cardiotonic, anti-hiv, analgesic, anti-protozoal activities .
Action Environment
It’s worth noting that the synthesis of similar compounds can be powered by sunlight , suggesting that environmental factors such as light might play a role in the compound’s action.
Safety and Hazards
Future Directions
The future directions of research into triazines are likely to involve the design and synthesis of new derivatives with improved properties for various applications. This could include the development of triazines with enhanced biological activity, improved safety profiles, or novel physical and chemical properties .
Biochemical Analysis
Biochemical Properties
It is known that triazine derivatives can interact with a variety of enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure of the triazine derivative and the biomolecules it interacts with .
Cellular Effects
Other triazine derivatives have been shown to have significant effects on various types of cells and cellular processes . For example, some triazine derivatives have been found to inhibit cell signaling pathways, alter gene expression, and disrupt cellular metabolism .
Molecular Mechanism
Other triazine derivatives have been found to exert their effects at the molecular level through a variety of mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
2-[(3,5-dimethoxyphenyl)methyl]-8-phenyl-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4/c1-27-16-10-14(11-17(12-16)28-2)13-24-19(26)18(25)23-9-8-22(20(23)21-24)15-6-4-3-5-7-15/h3-7,10-12H,8-9,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPTMYWONUYVRCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CN2C(=O)C(=O)N3CCN(C3=N2)C4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,4-dimethoxyphenyl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2435434.png)



![N-(3,5-dichlorophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2435439.png)
![[5-(4-Methylanilino)-2H-triazol-4-yl]-(4-methylpiperidin-1-yl)methanone](/img/structure/B2435440.png)
![N-[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-4-methoxybenzenecarboxamide](/img/structure/B2435441.png)


![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1-methyl-1H-indazole-3-carboxamide](/img/structure/B2435445.png)
![2-Benzo[1,3]dioxol-5-ylmethyl-2H-pyrazol-3-ylamine](/img/structure/B2435446.png)
![(Z)-3-[2-(benzylamino)-2-oxoethyl]sulfanyl-N-(4-chloro-2-methoxy-5-methylphenyl)-2-cyano-3-(2-methylanilino)prop-2-enamide](/img/structure/B2435453.png)
![N-(2-hydroxypropyl)-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2435454.png)
